molecular formula C28H50O5 B14452245 3,5,7-Trioxooctacosanoic acid CAS No. 77787-87-2

3,5,7-Trioxooctacosanoic acid

Cat. No.: B14452245
CAS No.: 77787-87-2
M. Wt: 466.7 g/mol
InChI Key: LVCJOHNBUREYNV-UHFFFAOYSA-N
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Description

3,5,7-Trioxooctacosanoic acid is a long-chain fatty acid with the molecular formula C28H50O5. This compound is characterized by the presence of three keto groups at positions 3, 5, and 7 along its carbon chain. It is a specialty chemical often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the controlled oxidation of octacosanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation of the specified carbon atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trioxooctacosanoic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids and carbon dioxide.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming polyhydroxy derivatives.

    Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Acetic acid, dichloromethane, ethanol

Major Products Formed

    Oxidation: Shorter-chain carboxylic acids, carbon dioxide

    Reduction: Polyhydroxy derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

3,5,7-Trioxooctacosanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 3,5,7-Trioxooctacosanoic acid involves its interaction with cellular membranes and enzymes. The compound’s keto groups can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the long hydrophobic carbon chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Octacosanoic acid: A long-chain fatty acid without keto groups.

    3,5,7-Trioxododecanoyl-CoA: A shorter-chain analog with similar keto group positioning.

    3,5,7-Trioxododecanoic acid: Another shorter-chain analog with similar functional groups.

Uniqueness

3,5,7-Trioxooctacosanoic acid is unique due to its specific combination of a long carbon chain and multiple keto groups. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

77787-87-2

Molecular Formula

C28H50O5

Molecular Weight

466.7 g/mol

IUPAC Name

3,5,7-trioxooctacosanoic acid

InChI

InChI=1S/C28H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)22-26(30)23-27(31)24-28(32)33/h2-24H2,1H3,(H,32,33)

InChI Key

LVCJOHNBUREYNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O

Origin of Product

United States

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